N-(4-bromophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
Overview of 1,2,4-Thiadiazole-Based Compounds in Medicinal Chemistry
1,2,4-Thiadiazoles are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom, renowned for their versatility in drug discovery. These compounds act as electrophilic "warheads," covalently modifying cysteine residues in enzymes through disulfide bond formation, as demonstrated in crystal structures of enzyme-inhibitor complexes. This mechanism underpins their activity against targets such as H+/K+ ATPase, cathepsin B, and transglutaminase, making them valuable in treating gastrointestinal disorders and cancer.
The thiadiazole scaffold’s adaptability allows for extensive derivatization, enabling modulation of solubility, permeability, and target affinity. For instance, 1,2,4-thiadiazole derivatives exhibit neuroprotective effects by inhibiting glutamate-induced calcium influx, with solubility and blood-brain barrier permeability optimized through structural tweaks. Additionally, their antiparasitic activity against Plasmodium falciparum and Leishmania species highlights their broad therapeutic potential. The scaffold’s metabolic stability and capacity to engage in hydrogen bonding further enhance its druglikeness, cementing its role in modern pharmacotherapy.
Discovery and Development Timeline of Thiadiazolylthioacetamide Derivatives
Thiadiazolylthioacetamides evolved from early investigations into thiadiazole’s electrophilic properties. A pivotal advancement occurred in 2005, when researchers demonstrated that 1,2,4-thiadiazoles could inactivate cysteine-dependent enzymes via N-S bond cleavage. This discovery spurred interest in hybridizing thiadiazoles with thioacetamide linkers to enhance target engagement.
By the 2010s, derivatives such as 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide emerged, showcasing improved solubility and permeability profiles. Structural refinements, including halogenation at strategic positions, further optimized pharmacokinetics. For example, introducing a 4-bromophenyl group in N-(4-bromophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide increased lipophilicity, enhancing membrane penetration and target binding. Recent synthetic innovations, such as microwave-assisted cyclization and green chemistry approaches, have streamlined production while reducing environmental impact.
Significance of Halogen Substituents in Bioactive Compounds
Halogen atoms, particularly chlorine and bromine, play critical roles in drug design. Their electron-withdrawing effects enhance metabolic stability by protecting adjacent bonds from oxidative cleavage, while their van der Waals radii improve binding pocket occupancy. In this compound:
- The 2-chlorophenyl group induces steric and electronic effects that stabilize the thiadiazole ring’s electrophilic N-S bond, facilitating covalent interactions with cysteine thiols.
- The 4-bromophenyl moiety augments lipophilicity (logP ≈ 3.8), promoting passive diffusion across biological membranes, as evidenced by Permeapad™ barrier assays.
Halogenation also tunes solubility; bromine’s polarizability counterbalances the hydrophobic thiadiazole core, achieving a balance critical for oral bioavailability. These properties align with Lipinski’s rules, ensuring druglikeness and reducing attrition in preclinical development.
Research Rationale and Objectives
The rationale for studying this compound stems from:
- Unmet Therapeutic Needs : Resistance to existing cysteine protease inhibitors in oncology and parasitology necessitates novel covalent inhibitors.
- Structural Innovation : Combining thiadiazole’s electrophilicity with halogen-directed selectivity offers a blueprint for next-generation targeted therapies.
- Pharmacokinetic Optimization : Addressing the solubility-permeability dichotomy through rational halogen placement could improve clinical translatability.
Key objectives include:
- Elucidating the compound’s mechanism of action via enzyme inhibition assays.
- Correlating substituent effects (e.g., halogen position) with bioactivity using structure-activity relationship (SAR) models.
- Evaluating synthetic scalability to ensure cost-effective manufacturing.
Table 1: Comparative Physicochemical Properties of Select Thiadiazolylthioacetamides
| Compound | logP | Solubility (µg/mL, pH 7.4) | Permeability (Papp, ×10⁻⁶ cm/s) |
|---|---|---|---|
| N-(4-Bromophenyl) derivative | 3.8 | 12.4 | 8.7 |
| N-(2-Methoxyphenyl) derivative | 2.9 | 18.9 | 6.2 |
| N-(2,4-Dimethylphenyl) derivative | 3.2 | 15.1 | 7.4 |
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3OS2/c17-10-5-7-11(8-6-10)19-14(22)9-23-16-20-15(21-24-16)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOLQMOAVYKMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2-chlorobenzonitrile with thiosemicarbazide under acidic conditions to form 3-(2-chlorophenyl)-1,2,4-thiadiazole.
Thioether Formation: The thiadiazole derivative is then reacted with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate to form the thioether linkage.
Amidation: Finally, the intermediate is reacted with 4-bromoaniline to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the thiadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to N-(4-bromophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound were evaluated for their activity against human breast carcinoma (MCF-7) and lung carcinoma (A-549) cells. Results indicated that certain derivatives showed significant cytotoxicity, with some achieving over 80% inhibition in cell viability .
- Molecular Docking Studies : Molecular modeling and docking studies have been employed to elucidate the binding interactions between these compounds and specific cancer targets. The studies revealed favorable binding affinities, suggesting that these compounds could serve as potential lead molecules for drug development .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored extensively.
- In Vitro Testing : The synthesized compounds were tested against a range of microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated promising antimicrobial activity, with some derivatives demonstrating effective inhibition of microbial growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound.
- Derivatives and Modifications : Variations in the chemical structure of this compound have been systematically studied to identify which modifications enhance its anticancer and antimicrobial properties. For example, substituting different functional groups on the thiadiazole ring has shown to influence both potency and selectivity against specific cancer cell lines .
Case Studies and Research Findings
Several research articles have documented specific case studies highlighting the applications of this compound:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Core Heterocyclic Variations
The target compound’s 1,2,4-thiadiazole core distinguishes it from analogs with other heterocyclic systems:
- Triazino[5,6-b]indole derivatives (e.g., compounds 23–27 in ): These feature fused triazine-indole scaffolds, which may enhance π-π stacking interactions in biological targets. For instance, N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) shares the 4-bromophenyl acetamide group but differs in the heterocyclic core .
Substituent Effects
Variations in aryl substituents significantly influence physicochemical and pharmacological profiles:
- Halogen substituents : The target compound’s 2-chlorophenyl and 4-bromophenyl groups contrast with analogs like 476483-99-5 (4-chloro-2-methoxyphenyl) and 726158-21-0 (2-fluorophenyl). Halogens modulate lipophilicity and electronic effects, impacting membrane permeability and target binding .
- Methyl/methoxy groups : Compounds such as 618413-34-6 (4-bromo-2-methylphenyl) and 476484-63-6 (4-chloro-2-methylphenyl) highlight how alkyl or alkoxy groups can enhance steric bulk or metabolic stability .
Comparative Data Table
The table below summarizes structural and synthetic differences between the target compound and key analogs:
Biological Activity
N-(4-bromophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure incorporates a thiadiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound primarily include:
- Antimicrobial Activity : Exhibiting significant effects against various bacterial and fungal strains.
- Anticancer Activity : Showing potential as an anticancer agent against specific cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that derivatives of the thiadiazole moiety exhibit promising antimicrobial properties. The mechanism of action is thought to involve the inhibition of bacterial lipid biosynthesis and other pathways.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| d1 | Staphylococcus aureus | 32.6 μg/mL | |
| d2 | Escherichia coli | 47.5 μg/mL | |
| d3 | Candida albicans | 25.0 μg/mL | |
| d6 | Bacillus subtilis | 15.0 μg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against human breast adenocarcinoma cell lines (MCF7). The results indicate that certain derivatives demonstrate significant cytotoxic effects.
Table 2: Anticancer Activity Against MCF7 Cell Line
The biological activity observed in this compound can be attributed to:
- Binding Interactions : Molecular docking studies suggest that the compound interacts effectively with target proteins associated with cancer and microbial growth.
- Structural Characteristics : The presence of electron-withdrawing groups enhances the reactivity and binding affinity of the compound to biological targets.
Case Studies
Recent research has highlighted the significance of thiadiazole derivatives in medicinal chemistry. For instance:
- A study focused on synthesizing various thiadiazole derivatives revealed that modifications at specific positions significantly enhance their antimicrobial and anticancer activities .
- Another investigation demonstrated that compounds with a thiadiazole ring showed not only antibacterial but also antifungal properties, making them suitable candidates for further development in pharmacotherapy .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Dropwise addition of reagents : Chloroacetyl chloride can be added slowly to 2-aminothiazole derivatives in dimethylformamide (DMF) to control exothermic reactions and reduce side products .
- Recrystallization : Ethanol or DMSO/water mixtures (2:1) are effective for purifying thiadiazole derivatives, enhancing crystallinity and purity .
- Reaction duration : Stirring for 24 hours at room temperature ensures complete conversion, as demonstrated in analogous acetamide-thiadiazole syntheses .
- pH adjustment : Precipitating products by adjusting pH to 8–9 with ammonia solution improves isolation efficiency .
Q. What spectroscopic and structural characterization techniques are critical for verifying this compound’s integrity?
Methodological Answer:
- X-ray crystallography : Resolves bond geometries and confirms the thiadiazole ring orientation, as seen in structurally related triazole-thiadiazole hybrids .
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., bromophenyl and chlorophenyl groups) and validate sulfur-acetamide linkages .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., 527.8 g/mol for analogs) and detects isotopic signatures of bromine/chlorine .
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Ventilation : Work in fume hoods to avoid inhalation of volatile byproducts (e.g., POCl₃ used in thiadiazole cyclization) .
- Protective equipment : Wear nitrile gloves and goggles to prevent skin/eye contact, as halogenated acetamides may cause irritation .
- Storage : Keep in airtight containers away from moisture and heat to prevent degradation of thioether bonds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?
Methodological Answer:
- Substituent modification : Replace the 4-bromophenyl or 2-chlorophenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties to assess bioactivity shifts, as shown in triazole-thiadiazole hybrids .
- In vitro assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and antimicrobial activity (e.g., MIC against S. aureus) to correlate substituent effects with potency .
- Enzymatic inhibition : Evaluate inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) to identify therapeutic targets, leveraging thiadiazole’s role in enzyme interaction .
Q. How can contradictions in bioactivity data across experimental models be resolved?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability in cytotoxicity results .
- Model selection : Compare results across diverse models (e.g., bacterial vs. mammalian cells) to identify species-specific responses, as seen in thiazole derivative studies .
- Dose-response analysis : Use IC₅₀/EC₅₀ curves to distinguish true bioactivity from solvent toxicity, particularly for DMSO-soluble analogs .
Q. What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Simulate binding to COX-2 or AChE active sites using software like AutoDock Vina, focusing on sulfur-mediated hydrogen bonds and halogen-π interactions .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with persistent binding modes .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with bioactivity to guide rational design of analogs .
Data Contradiction Analysis
Example Issue : Discrepancies in antimicrobial activity between Gram-positive and Gram-negative bacteria.
Resolution Strategy :
- Membrane permeability : Test compound penetration using fluorescent probes (e.g., ethidium bromide uptake) to assess outer membrane barriers in Gram-negative strains .
- Efflux pump inhibition : Co-administer with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to determine if resistance mechanisms explain reduced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
